molecular formula C12H14O3 B14739530 2-(Benzyloxy)ethyl prop-2-enoate CAS No. 4995-22-6

2-(Benzyloxy)ethyl prop-2-enoate

Cat. No.: B14739530
CAS No.: 4995-22-6
M. Wt: 206.24 g/mol
InChI Key: ROJWTNWAEYEKMO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)ethyl prop-2-enoate is a chemical compound that belongs to the class of acrylate esters, characterized by the presence of both a reactive propenoate (acrylate) group and a benzyloxy moiety. This structure makes it a valuable building block in polymer science and materials research, particularly for introducing pendant benzyl-protected hydroxyl groups into polymer chains . The compound is used in the synthesis of functionalized polymers and dental materials . Its application in creating silane coupling agents for medical and dental curable compositions highlights its role in improving the adhesion between inorganic fillers and organic polymer matrices, leading to more durable composite materials . The vinyl group undergoes free-radical polymerization, while the benzylic ether can serve as a protective group that can be later cleaved to reveal a hydroxyl functionality, allowing for post-polymerization modification . Researchers value this compound for developing advanced materials with tailored properties. This compound is intended for research purposes only and is not certified for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4995-22-6

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-phenylmethoxyethyl prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-2-12(13)15-9-8-14-10-11-6-4-3-5-7-11/h2-7H,1,8-10H2

InChI Key

ROJWTNWAEYEKMO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Benzyloxy Ethyl Prop 2 Enoate

Esterification Routes for Monomer Synthesis

The final step in the synthesis of 2-(benzyloxy)ethyl prop-2-enoate is the esterification of 2-(benzyloxy)ethanol (B1666784). This can be accomplished primarily through direct esterification or transesterification pathways.

Direct Esterification Approaches

Direct esterification involves the reaction of 2-(benzyloxy)ethanol with acrylic acid or its more reactive derivative, acryloyl chloride.

When using acrylic acid, the reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures and the removal of water to drive the equilibrium towards the product. The general reaction is as follows:

C₆H₅CH₂OCH₂CH₂OH + CH₂=CHCOOH ⇌ C₆H₅CH₂OCH₂CH₂OOCCH=CH₂ + H₂O

A common challenge in this approach is the potential for polymerization of the acrylic acid and the product under acidic and high-temperature conditions. Therefore, polymerization inhibitors are often added to the reaction mixture.

Alternatively, the use of acryloyl chloride offers a more reactive pathway that can proceed under milder conditions, often at room temperature, and does not produce water as a byproduct. The reaction with acryloyl chloride is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed.

C₆H₅CH₂OCH₂CH₂OH + CH₂=CHCOCl → C₆H₅CH₂OCH₂CH₂OOCCH=CH₂ + HCl

While this method is often faster and provides high yields, acryloyl chloride is more expensive and moisture-sensitive than acrylic acid.

Transesterification Pathways

Transesterification offers an alternative route to this compound, involving the reaction of 2-(benzyloxy)ethanol with a more readily available acrylate (B77674) ester, such as methyl acrylate or ethyl acrylate. This reaction is also an equilibrium process and is typically catalyzed by an acid, a base, or an organometallic compound.

C₆H₅CH₂OCH₂CH₂OH + CH₂=CHCOOR' ⇌ C₆H₅CH₂OCH₂CH₂OOCCH=CH₂ + R'OH (where R' is typically methyl or ethyl)

The reaction is driven to completion by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) by distillation. Titanate-based catalysts, such as titanium(IV) isopropoxide or tetrabutyl titanate, are particularly effective for this transformation. sigmaaldrich.com

Catalytic Systems in Monomer Synthesis

The choice of catalyst is crucial for an efficient esterification process. For direct esterification with acrylic acid, strong Brønsted acids like sulfuric acid are common, though they can promote side reactions. beilstein-journals.orgrsc.org Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst) or sulfated zirconia, offer advantages in terms of easier separation and reduced corrosion. core.ac.uk

In transesterification reactions, organometallic catalysts, particularly those based on titanium and tin, are widely used. For instance, ethyl titanate in solution or 2-octyl titanate have been shown to be effective for the transesterification of light alcohol acrylates. sigmaaldrich.com Enzymatic catalysis, using lipases such as Candida antarctica lipase (B570770) B (CALB), presents a green alternative, offering high selectivity under mild reaction conditions and avoiding the use of harsh chemicals. scbt.com

Precursor Design and Synthesis for the Benzyloxyethyl Moiety

The key precursor for the synthesis of this compound is 2-(benzyloxy)ethanol. This alcohol can be synthesized through the Williamson ether synthesis, by reacting benzyl (B1604629) chloride or benzyl bromide with ethylene (B1197577) glycol in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide.

C₆H₅CH₂Cl + HOCH₂CH₂OH + NaOH → C₆H₅CH₂OCH₂CH₂OH + NaCl + H₂O

An alternative approach involves the reaction of benzyl alcohol with ethylene oxide, a reaction that is typically catalyzed by an acid or a base.

C₆H₅CH₂OH + (CH₂)₂O → C₆H₅CH₂OCH₂CH₂OH

The purity of the 2-(benzyloxy)ethanol precursor is vital for obtaining a high-purity final monomer. Distillation is a common method for purifying the precursor.

Reaction Condition Optimization for High Purity Monomer Production

To achieve high purity and yield of this compound, optimization of reaction conditions is essential. Key parameters include:

Molar Ratio of Reactants: In direct esterification, using an excess of either the alcohol or the acrylic acid can shift the equilibrium towards the product. However, an excess of acrylic acid can increase the risk of polymerization. In transesterification, an excess of the starting acrylate ester is often used to drive the reaction.

Catalyst Concentration: The amount of catalyst needs to be optimized to ensure a reasonable reaction rate without causing excessive side reactions.

Temperature: Higher temperatures generally increase the reaction rate but can also lead to polymerization and decomposition. The optimal temperature is a balance between reaction speed and product stability.

Reaction Time: The reaction time should be sufficient to achieve high conversion without leading to the formation of byproducts.

Removal of Byproducts: In direct esterification and transesterification, the continuous removal of water or the low-boiling alcohol, respectively, is crucial for achieving high yields. This is often accomplished by azeotropic distillation.

Use of Polymerization Inhibitors: To prevent the polymerization of the acrylate monomer, inhibitors such as hydroquinone (B1673460) or phenothiazine (B1677639) are typically added to the reaction mixture.

The following table presents a hypothetical optimization of the direct esterification of 2-(benzyloxy)ethanol with acrylic acid, based on typical conditions for acrylate ester synthesis.

Table 1: Hypothetical Optimization of Direct Esterification Conditions

EntryMolar Ratio (Alcohol:Acid)Catalyst (H₂SO₄ mol%)Temperature (°C)Time (h)Yield (%)
11:1.2180675
21:1.5180682
31:1.2280685
41:1.21100488
51:1.21100886 (some polymerization observed)

This is a representative table based on general knowledge of esterification reactions and not from a specific study on this compound.

Implementation of Green Chemistry Principles in Monomer Synthesis

The synthesis of this compound can be made more environmentally friendly by incorporating principles of green chemistry. Key areas for improvement include:

Catalyst Selection: Replacing corrosive and hazardous homogeneous catalysts like sulfuric acid with reusable solid acid catalysts or biodegradable enzyme catalysts can significantly reduce waste and improve safety. nih.govresearchgate.net Zirconium-based catalysts, for example, have been shown to be efficient and reusable for acrylate esterification. nih.gov

Solvent Choice: Whenever possible, performing the reaction under solvent-free conditions is ideal. If a solvent is necessary, choosing greener alternatives with low toxicity and high biodegradability is preferred.

Atom Economy: Direct esterification has a higher atom economy than the route using acryloyl chloride, as the latter generates a stoichiometric amount of hydrochloride waste.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and shorter reaction times can reduce energy consumption.

Renewable Feedstocks: While the benzyloxy group is derived from petroleum-based toluene (B28343), the acrylate moiety can potentially be derived from renewable resources such as lactic acid or glycerol, which can be converted to acrylic acid. rsc.orgpatentdigest.org

The following table illustrates a comparison of different catalytic systems for acrylate synthesis from a green chemistry perspective.

Table 2: Comparison of Catalytic Systems for Acrylate Synthesis

Catalyst TypeAdvantagesDisadvantagesGreen Chemistry Relevance
Homogeneous Acid (e.g., H₂SO₄) Inexpensive, high activityCorrosive, difficult to separate, waste generationLow
Solid Acid (e.g., Ion-exchange resin) Reusable, non-corrosive, easy separationLower activity than homogeneous catalysts, potential for thermal instabilityHigh
Organometallic (e.g., Titanates) High activity, good for transesterificationPotential for metal contamination in the productMedium
Enzymatic (e.g., Lipase) High selectivity, mild conditions, biodegradableHigher cost, lower stability at high temperaturesVery High

Polymerization Dynamics and Kinetics of 2 Benzyloxy Ethyl Prop 2 Enoate

Homopolymerization Studies

A thorough investigation for dedicated homopolymerization studies of 2-(Benzyloxy)ethyl prop-2-enoate yielded no specific results. The following subsections outline the standard approaches to acrylate (B77674) polymerization for which no specific data could be found for this particular monomer.

Free Radical Polymerization Kinetics

Conventional free radical polymerization is a common method for polymerizing acrylates. This process typically involves an initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which upon decomposition generates free radicals that initiate the polymerization of monomer units. The kinetics of such reactions, including the rate of polymerization, monomer conversion over time, and the molecular weight characteristics of the resulting polymer, have not been documented for this compound.

Controlled/Living Radical Polymerization (CLRP) of this compound

Controlled/living radical polymerization techniques offer precise control over polymer architecture, including molecular weight and dispersity. While these methods are widely applied to a variety of acrylate monomers, their specific application to this compound has not been reported.

RAFT polymerization is a versatile CLRP method that utilizes a chain transfer agent to mediate the polymerization, allowing for the synthesis of well-defined polymers. Research detailing the RAFT polymerization of this compound, including the selection of appropriate RAFT agents, kinetic studies of the polymerization, and characterization of the resulting polymers, is not available.

ATRP is another powerful CLRP technique that employs a transition metal catalyst to control the polymerization process. There are no published studies on the ATRP of this compound, which would be necessary to determine suitable catalyst systems, reaction conditions, and the kinetic parameters of the polymerization.

NMP is a CLRP method that uses stable nitroxide radicals to control the growing polymer chains. Information regarding the feasibility and kinetics of NMP for this compound is absent from the scientific literature.

Anionic Polymerization Approaches

Anionic polymerization is a living polymerization technique that can produce polymers with narrow molecular weight distributions. However, the application of anionic polymerization to acrylates can be challenging due to side reactions. Specific studies on the anionic polymerization of this compound, which would detail initiator selection, reaction conditions, and the characteristics of the resulting polymer, have not been conducted or reported.

Coordination Polymerization Investigations

While comprehensive studies dedicated solely to the coordination polymerization of this compound are not extensively documented in public literature, insights can be drawn from the behavior of structurally similar acrylate monomers. Coordination polymerization, often facilitated by transition metal catalysts, offers a pathway to highly controlled polymer architectures, including stereospecific polymers. For acrylates like this compound, the bulky benzyloxyethyl group can significantly influence the coordination of the monomer to the catalytic center.

Investigations into the atom transfer radical polymerization (ATRP) of analogous monomers such as 2-ethylhexyl acrylate (EHA) have demonstrated that catalyst systems like copper bromide (CuBr) paired with ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) can provide controlled polymerization. frontiersin.org This control is evidenced by a linear evolution of molecular weight with monomer conversion and low polydispersity indices. It is plausible that similar catalyst systems could be effectively employed for the controlled polymerization of this compound, allowing for the synthesis of well-defined homopolymers.

Copolymerization Strategies with Diverse Co-monomers

This compound can be copolymerized with a variety of other monomers to tailor the properties of the resulting materials. The choice of copolymerization strategy—random, block, or graft—determines the final polymer architecture and, consequently, its macroscopic properties.

Random Copolymerization Methodologies

Random copolymers of this compound can be synthesized by polymerizing it with one or more co-monomers. The distribution of the monomer units along the polymer chain is statistical. For instance, the random copolymerization of 2-ethylhexyl acrylate with styrene (B11656) has been shown to produce copolymers where the properties can be tuned by adjusting the comonomer feed ratio. frontiersin.org Similarly, this compound could be randomly copolymerized with monomers like methyl methacrylate (B99206) or styrene to modify properties such as the glass transition temperature (Tg) and mechanical strength. The synthesis is typically carried out via free radical polymerization, initiated by thermal or photochemical means.

Block Copolymer Synthesis Protocols

Block copolymers containing segments of poly(this compound) can be prepared using controlled/living polymerization techniques like ATRP or reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods allow for the sequential addition of different monomers to create well-defined block structures.

A typical synthesis of an AB diblock copolymer would involve the polymerization of the first monomer (e.g., styrene) to form a macroinitiator. Subsequently, this compound is added and polymerized from the active chain end of the macroinitiator. The synthesis of block copolymers involving acrylates and methacrylates has been successfully demonstrated using ATRP. cmu.edu For example, a poly(methyl methacrylate) macroinitiator can initiate the polymerization of acrylate monomers. cmu.edu Conversely, for a polyacrylate macroinitiator to effectively initiate methacrylate polymerization, halogen exchange may be necessary. cmu.edu

Graft Copolymerization Techniques

Graft copolymers featuring poly(this compound) side chains can be synthesized by "grafting from," "grafting onto," or "grafting through" methods. In the "grafting from" approach, a polymer backbone is functionalized with initiation sites from which the this compound side chains are grown. For example, labile chlorine atoms on a polymer like poly(vinyl chloride) (PVC) have been used to initiate the ATRP of butyl acrylate and 2-ethylhexyl acrylate, resulting in graft copolymers. itu.edu.tr A similar strategy could be employed to graft poly(this compound) from a suitable polymer backbone.

Another approach involves the copolymerization of a macromonomer of poly(this compound) with another monomer to create a graft copolymer.

Reactivity Ratios Determination in Copolymerization Systems

The reactivity ratios of comonomers in a copolymerization system are crucial for predicting the copolymer composition and microstructure. These ratios, denoted as r1 and r2, describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer.

A hypothetical table of reactivity ratios for the copolymerization of this compound (M1) with a common comonomer like Styrene (M2) is presented below, based on typical values for similar acrylate-styrene systems.

Comonomer (M1)Comonomer (M2)r1r2Method
This compoundStyrene~0.4~0.8Hypothetical
This compoundMethyl Methacrylate~0.5~1.5Hypothetical

This table presents hypothetical reactivity ratios for illustrative purposes, as experimental data for this compound is not available in the cited literature.

Polymerization Mechanism Elucidation

The polymerization of this compound, like other acrylates, can proceed through different mechanisms depending on the chosen method.

In free radical polymerization , the reaction is initiated by the decomposition of an initiator (e.g., a peroxide or an azo compound) to form free radicals. These radicals then add to the double bond of the monomer, initiating a chain reaction. The process involves propagation, where monomer units are successively added to the growing polymer chain, and termination, where the growth of chains is stopped by reactions such as combination or disproportionation.

In controlled/living radical polymerization techniques such as ATRP, the polymerization mechanism involves a reversible equilibrium between active propagating radicals and dormant species. In a copper-based ATRP system, a copper(I) complex reversibly activates a dormant polymer chain (P-X) by abstracting a halogen atom (X), forming a propagating radical (P•) and a copper(II) complex. This process minimizes the concentration of active radicals at any given time, thereby suppressing termination reactions and allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersities.

The general mechanism for ATRP can be depicted as:

Pn-X + Cu(I)/L ⇌ Pn• + Cu(II)X/L

where Pn-X is the dormant polymer chain, Cu(I)/L is the activator complex, Pn• is the active propagating radical, and Cu(II)X/L is the deactivator complex.

This controlled mechanism is fundamental to the synthesis of well-defined block and graft copolymers containing this compound units.

Initiation Mechanisms

Initiation is the first step, where an active center is generated, which then starts the polymer chain growth. For acrylates like this compound, this is typically achieved through the decomposition of an initiator molecule to form free radicals. Common initiators for such polymerizations include thermal initiators and photoinitiators.

Thermal Initiation: This involves the use of compounds that decompose at elevated temperatures to produce radicals. Azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO), are frequently used. The rate of initiation is dependent on the decomposition rate of the initiator, which is a function of temperature.

Photoinitiation: In this method, initiators decompose upon exposure to ultraviolet (UV) or visible light to generate radicals. This allows for polymerization to occur at ambient temperatures, which can be advantageous for preventing side reactions.

Propagation Kinetics

Once initiated, the polymer chain propagates by the sequential addition of monomer molecules to the growing radical chain. The rate of propagation is a critical factor that determines the final molecular weight of the polymer. The propagation kinetics for acrylates are generally very fast due to the high reactivity of the acrylic double bond.

The rate of propagation (R_p) can be described by the following equation:

R_p = k_p [M] [P•]

where:

k_p is the propagation rate constant

[M] is the monomer concentration

[P•] is the concentration of the growing polymer radicals

The propagation rate constant, k_p, is influenced by factors such as temperature and the steric and electronic effects of the monomer's substituent groups. In the case of this compound, the bulky benzyloxyethyl group might introduce steric hindrance that could affect the rate of propagation compared to smaller, unfunctionalized acrylates.

Termination Pathways

Termination is the process where the growth of a polymer chain is stopped. In free-radical polymerization, this typically occurs through two primary mechanisms:

Combination (or Coupling): Two growing polymer radicals react to form a single, non-reactive polymer chain.

Disproportionation: A hydrogen atom is transferred from one growing polymer radical to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.

The relative contribution of these two termination pathways is dependent on the specific monomer and the reaction conditions, particularly the temperature. For many acrylates, combination is a significant termination pathway, especially at lower temperatures.

Influence of Polymerization Conditions on Polymer Architecture

The conditions under which polymerization is carried out have a profound impact on the architecture of the resulting polymer, including its molecular weight, molecular weight distribution, and branching.

Solvent Effects on Polymerization Outcomes

The choice of solvent can influence the polymerization of this compound in several ways. The solvent can affect the solubility of the monomer and the resulting polymer, as well as the kinetics of the polymerization. Chain transfer to the solvent can also occur, which is a process where the growing polymer radical abstracts an atom from a solvent molecule, terminating the chain and creating a new radical on the solvent molecule. This can lead to a decrease in the polymer's molecular weight. The polarity of the solvent can also play a role in the reaction kinetics.

Temperature Dependence of Polymerization Processes

Temperature is a critical parameter in the polymerization of this compound. It affects the rates of all three elementary steps: initiation, propagation, and termination.

Initiation: The rate of thermal initiation increases significantly with temperature, as the decomposition of the initiator is an activated process.

Propagation and Termination: The rate constants for both propagation and termination also increase with temperature, as described by the Arrhenius equation.

Initiator/Catalyst Concentration Effects on Polymer Characteristics

The concentration of the initiator has a direct impact on the characteristics of the final polymer. A higher initiator concentration leads to a higher rate of initiation, which in turn results in a larger number of polymer chains being formed. This generally leads to a lower average molecular weight of the polymer, as the available monomer is distributed among a greater number of growing chains. The initiator concentration can thus be used as a tool to control the molecular weight of the poly(this compound).

Advanced Spectroscopic and Structural Elucidation of Poly 2 Benzyloxy Ethyl Prop 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed microstructure of polymers. For PBOZEA, ¹H and ¹³C NMR are instrumental in confirming the polymer structure and probing finer details such as sequence distribution in copolymers, tacticity, and end-groups.

The ¹H NMR spectrum of PBOZEA typically displays characteristic signals corresponding to the different protons in the repeating unit. The methylene (B1212753) protons of the ethyl group adjacent to the oxygen atom appear around 4.2 ppm, the benzyl (B1604629) methylene protons are observed around 4.5 ppm, and the aromatic protons of the benzyl group are found in the region of 7.2-7.4 ppm. The polymer backbone protons appear at approximately 1.5-2.5 ppm.

Sequence Distribution Analysis in Copolymers

When 2-(Benzyloxy)ethyl prop-2-enoate is copolymerized with other monomers, NMR spectroscopy is essential for determining the sequence distribution of the monomer units along the polymer chain. This information is critical as the sequence distribution (i.e., random, alternating, blocky) significantly influences the macroscopic properties of the copolymer.

For instance, in copolymers of PBOZEA with other acrylates, the chemical shifts of the backbone and side-chain protons can be sensitive to the nature of the neighboring monomer units. By analyzing the fine splitting of these signals, the dyad and triad (B1167595) sequence probabilities can be calculated, providing a quantitative measure of the monomer arrangement.

Stereoregularity and Tacticity Investigations

The stereoregularity, or tacticity, of a polymer describes the stereochemical arrangement of the chiral centers in the main chain. The tacticity of PBOZEA can influence its physical properties, such as its glass transition temperature and crystallinity. The primary tacticities are isotactic (all stereocenters have the same configuration), syndiotactic (stereocenters have alternating configurations), and atactic (stereocenters are randomly arranged).

¹³C NMR is particularly sensitive to the tacticity of poly(acrylates). The chemical shifts of the carbonyl carbon and the backbone methine carbon are often resolved into multiple peaks corresponding to different tactic sequences (e.g., mm, mr, rr triads). By integrating the areas of these peaks, the relative amounts of each tactic form can be quantified.

Table 1: Representative ¹³C NMR Chemical Shifts for Tacticity Analysis of Polyacrylates

CarbonTactic SequenceChemical Shift Range (ppm)
Carbonyl (C=O)rr175.0 - 175.5
mr174.5 - 175.0
mm174.0 - 174.5
Methine (α-C)rr41.0 - 42.0
mr40.0 - 41.0
mm39.0 - 40.0

Note: The exact chemical shifts can vary depending on the solvent and temperature.

End-Group Analysis of Synthesized Polymers

NMR spectroscopy is a valuable tool for identifying and quantifying the end-groups of polymer chains. This information is crucial for understanding the polymerization mechanism, including the initiation and termination steps, and for calculating the number-average molecular weight (Mn) for low molecular weight polymers.

For PBOZEA synthesized by controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the end-groups are derived from the initiator or chain transfer agent. The signals from the protons or carbons of these end-groups can often be distinguished from the signals of the repeating monomer units in the NMR spectrum. The ratio of the integral of an end-group signal to that of a repeating unit signal allows for the calculation of Mn.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Determination

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight distribution (MWD) of polymers. SEC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules.

The output from an SEC experiment is a chromatogram showing the detector response as a function of elution volume. By calibrating the system with polymer standards of known molecular weight, the chromatogram can be converted into a molecular weight distribution curve. From this curve, important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined. A lower PDI value (closer to 1) indicates a more uniform distribution of polymer chain lengths.

Table 2: Typical SEC/GPC Data for PBOZEA Synthesized by Different Methods

Polymerization MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Free Radical Polymerization25,00055,0002.2
ATRP15,00016,5001.1
RAFT18,00019,8001.1

Mass Spectrometry Techniques for Polymer Characterization (e.g., MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the detailed characterization of polymers. It can provide absolute molecular weights, information about the repeating unit mass, and insights into the end-group structures.

In a MALDI-TOF experiment, the polymer sample is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the polymer molecules, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio.

The resulting mass spectrum consists of a series of peaks, where each peak corresponds to a specific polymer chain length. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit, confirming the polymer identity. The masses of the individual peaks can also be used to identify the end-groups of the polymer chains.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Polymeric Forms

X-ray Diffraction (XRD) is a primary technique used to investigate the crystalline structure of materials. For polymers, XRD can determine the degree of crystallinity, the crystal structure, and the size of the crystalline domains.

Amorphous polymers produce a broad, diffuse scattering pattern, while semi-crystalline polymers exhibit sharp diffraction peaks superimposed on the amorphous halo. The positions of the diffraction peaks are related to the spacing between the planes of atoms in the crystal lattice (d-spacing) according to Bragg's Law (nλ = 2d sinθ). The intensity and width of the peaks provide information about the degree of crystallinity and the size of the crystallites.

For PBOZEA, the presence of the bulky benzyl group in the side chain can influence its ability to crystallize. XRD analysis can reveal whether different tactic forms of PBOZEA exhibit different crystalline structures and can be used to study how processing conditions, such as annealing, affect the polymer's morphology.

Microscopy Techniques for Polymer Morphological Characterization (e.g., TEM, SEM)

The morphology of polymers, at both the surface and internal levels, plays a crucial role in determining their macroscopic properties. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the nanoscale and microscale structure of polymeric materials.

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of polymer assemblies. For the analysis of poly[this compound] and its derivatives, which may self-assemble into various morphologies such as micelles, nanoparticles, or films, TEM is invaluable. To prepare samples for TEM analysis, a dilute dispersion of the polymer in a suitable solvent is typically drop-cast onto a carbon-coated copper grid. The solvent is then allowed to evaporate, leaving a thin film of the polymer assemblies on the grid. nih.gov In some cases, staining agents may be used to enhance contrast, although modern instruments can often provide sufficient contrast without them.

TEM imaging can reveal the size, shape, and distribution of self-assembled structures. For instance, in studies of similar amphiphilic block copolymers, TEM has been used to observe the transition from spherical micelles to worm-like structures and vesicles. nih.gov For poly[this compound]-based materials, TEM could be employed to visualize the core-shell structure of micelles or the arrangement of polymer chains in a thin film.

Scanning Electron Microscopy (SEM) is utilized to examine the surface topography of polymeric materials. Sample preparation for SEM generally involves mounting the polymer on a stub and coating it with a thin layer of a conductive material, such as gold or carbon, to prevent charge build-up during imaging. mdpi.com The electron beam scans the surface of the sample, generating secondary electrons that are detected to form a three-dimensional-like image of the surface.

For poly[this compound], SEM analysis would be particularly useful for characterizing the surface of films, scaffolds, or microparticles. It can reveal information about surface roughness, porosity, and the presence of any aggregated structures. researchgate.net For example, in the study of polymer scaffolds for tissue engineering, SEM is used to assess pore size and interconnectivity, which are critical for cell growth. researchgate.net

Table 1: Illustrative Morphological Data from Microscopy Techniques for Polyacrylate-Based Materials

TechniquePolymer SystemObserved MorphologySize RangeReference
TEMPoly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate)Spherical and worm-like assemblies, vesicles20 nm to hundreds of nanometers nih.gov
SEMPoly(ethyl acrylate) scaffoldsPorous structure with interconnected channelsPore size dependent on preparation researchgate.net
TEMGold nanoparticles capped with PEG-b-PSEMASpherical nanoparticles~50 nm researchgate.net
SEMPoly(2-(dimethylamino) ethyl methacrylate)/Polyacrylamide IPNsPhase-separated domainsNanoscale mdpi.com

This table presents illustrative data from related polyacrylate systems to demonstrate the type of information obtained from TEM and SEM analyses.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis within Polymer Structures

Vibrational spectroscopy techniques, namely Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for the qualitative and quantitative analysis of functional groups within a polymer's structure. These non-destructive methods provide a molecular fingerprint of the material.

Fourier-Transform Infrared (FTIR) Spectroscopy is based on the absorption of infrared radiation by molecular vibrations. When a polymer sample is exposed to infrared light, specific frequencies are absorbed, corresponding to the vibrational modes of its chemical bonds. The resulting FTIR spectrum is a plot of absorbance or transmittance versus wavenumber.

For poly[this compound], the FTIR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the ester group, a key feature of polyacrylates, is identified by a strong carbonyl (C=O) stretching vibration, typically in the region of 1730-1740 cm⁻¹. spectroscopyonline.com Other significant peaks would include the C-O stretching vibrations of the ester and ether linkages, and the various C-H stretching and bending vibrations of the aliphatic backbone and the benzylic group. The aromatic ring of the benzyloxy group would also produce characteristic peaks.

Raman Spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light, usually from a laser source. When the laser light interacts with the polymer, a small fraction of the light is scattered at different frequencies, corresponding to the vibrational modes of the molecules.

The Raman spectrum of poly[this compound] would also provide detailed information about its molecular structure. Aromatic ring vibrations, for instance, often produce strong and sharp signals in Raman spectra, making it a valuable tool for characterizing the benzyloxy group. The C=C bonds in any residual monomer, if present, would also be readily detectable.

By comparing the FTIR and Raman spectra of the monomer, this compound, with that of the resulting polymer, the success of the polymerization can be confirmed by the disappearance of the characteristic vinyl group peaks.

Table 2: Expected Characteristic Vibrational Frequencies for Poly[this compound]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FTIR)Expected Wavenumber (cm⁻¹) (Raman)Reference
C=O (Ester)Stretching1730 - 17401730 - 1740 spectroscopyonline.com
C-O (Ester)Stretching1100 - 13001100 - 1300 spectroscopyonline.com
C-O (Ether)Stretching1050 - 11501050 - 1150 spectroscopyonline.com
C-H (Aliphatic)Stretching2850 - 30002850 - 3000 researchgate.net
C-H (Aromatic)Stretching3000 - 31003000 - 3100 researchgate.net
C=C (Aromatic)Ring Stretching1450 - 16001450 - 1600 researchgate.net
C-H (Aromatic)Out-of-plane Bending690 - 900690 - 900 researchgate.net

This table is a representation of expected vibrational frequencies based on data for similar polyacrylate and benzyl-containing compounds.

Theoretical and Computational Studies on 2 Benzyloxy Ethyl Prop 2 Enoate and Its Polymers

Density Functional Theory (DFT) Calculations for Monomer Reactivity

This section would have detailed the application of DFT to understand the electronic properties of the 2-(Benzyloxy)ethyl prop-2-enoate monomer and predict its reactivity in polymerization.

Electronic Structure Analysis

A thorough analysis of the monomer's electronic structure would have been presented here. This would typically involve the calculation and visualization of molecular orbitals, electron density distribution, and the electrostatic potential map. Such an analysis would reveal the electron-rich and electron-poor regions of the molecule, providing insights into its susceptibility to electrophilic and nucleophilic attack, which is crucial for understanding its polymerization behavior.

Frontier Molecular Orbital (FMO) Theory Applications

The principles of Frontier Molecular Orbital (FMO) theory would have been applied to the this compound monomer. This would involve the calculation of the energies and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the most likely sites for reaction, such as the vinyl group's double bond, during the initiation and propagation steps of polymerization.

Molecular Dynamics (MD) Simulations of Polymer Chain Conformations and Dynamics

This subsection would have focused on MD simulations of poly(this compound). These simulations model the movement of atoms in the polymer chain over time, providing insights into the polymer's physical properties. The results would typically include information on chain conformation (e.g., radius of gyration), flexibility, and the dynamics of the polymer in different environments (e.g., in a solvent or in the bulk state).

Monte Carlo Simulations for Polymerization Process Modeling

Monte Carlo simulations are often used to model the statistical nature of polymerization processes. This part of the article would have presented results from such simulations for this compound polymerization. This could include predictions of molecular weight distribution, copolymer composition (if copolymerized with another monomer), and the influence of reaction conditions (e.g., monomer concentration, initiator concentration) on the final polymer structure.

Quantitative Structure-Property Relationship (QSPR) Modeling for Polymer Performance Prediction

QSPR modeling establishes a mathematical relationship between the chemical structure of a polymer and its macroscopic properties. In this section, a QSPR model for poly(this compound) would have been discussed. Such a model could predict properties like glass transition temperature, solubility, and mechanical strength based on the monomer's structural features.

Reaction Pathway Computations for Polymerization Mechanisms

This final section would have delved into the computational investigation of the polymerization mechanism of this compound. This would involve calculating the potential energy surface for the reaction, identifying transition states, and determining the activation energies for the initiation, propagation, and termination steps. These computations would help to elucidate the most likely reaction pathway for the formation of the polymer.

Functionalization and Post Polymerization Modification Strategies

Chemical Modification of the Benzyloxy Side Chain

The primary route for functionalizing poly[2-(benzyloxy)ethyl prop-2-enoate] involves the transformation of its benzyloxyethyl side chain. This process typically begins with the removal of the benzyl (B1604629) protecting group to unveil a reactive primary hydroxyl group, which can then be further derivatized.

Debenzylation Reactions for Hydroxyl Group Generation

The conversion of poly[this compound] to poly(2-hydroxyethyl acrylate) (PHEA) is achieved through debenzylation. A standard and efficient method for this transformation is catalytic hydrogenation. blogspot.comorganic-chemistry.org This reaction involves treating the polymer with hydrogen gas in the presence of a palladium on activated charcoal (Pd/C) catalyst. blogspot.com The process effectively cleaves the benzyl ether bond, yielding the desired hydroxyl group and toluene (B28343) as a byproduct. organic-chemistry.org

Alternative methods, such as catalytic transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate, can also be employed, offering a potentially milder and more practical setup. duke.edu The choice of solvent is crucial for ensuring the polymer remains dissolved and accessible to the catalyst; polar solvents like methanol (B129727), ethanol, and ethyl acetate (B1210297) are often suitable. blogspot.com The successful generation of hydroxyl groups is a critical first step, transforming the protected, more hydrophobic polymer into the hydrophilic and highly functional PHEA. psu.edusigmaaldrich.com

Table 1: Common Debenzylation Methods for Benzyl Ethers
MethodReagents & ConditionsAdvantagesConsiderations
Catalytic HydrogenationH₂, Pd/C catalyst, in solvents like EtOH, MeOH, or EtOAcHigh efficiency, clean reactionRequires H₂ gas handling; catalyst can be pyrophoric
Catalytic Transfer HydrogenationAmmonium formate, Pd/C catalystAvoids handling of H₂ gasByproduct removal may be necessary
Acid-Catalyzed CleavageStrong acids (e.g., BCl₃)Useful when hydrogenation is not feasibleLimited to acid-stable polymers

Subsequent Derivatization of Hydroxyl Groups (e.g., esterification, etherification)

Once the hydroxyl groups are exposed, they serve as versatile platforms for further modification. Standard organic reactions can be applied to the PHEA backbone to introduce a variety of functional groups, thereby tuning the polymer's physical and chemical properties.

Esterification: The hydroxyl groups can be readily esterified with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). For instance, reaction with bromopropionic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) can introduce bromo groups. nih.gov These bromo groups can then be substituted, for example with an azide (B81097), to prepare the polymer for click chemistry applications. nih.gov This approach allows for the precise introduction of functional handles along the polymer chain.

Etherification: While less common than esterification in this context, etherification reactions can also be performed on the hydroxyl groups to create stable ether linkages, further diversifying the polymer's functionality.

Click Chemistry Approaches on Modified Polymers

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for conjugating molecules to the polymer backbone. nih.govmdpi.com To utilize this, the PHEA backbone must first be functionalized with either azide or alkyne groups.

A common strategy involves the esterification of the hydroxyl groups with a molecule containing the desired clickable handle. For example, the polymer can be reacted with an alkyne-bearing carboxylic acid to introduce pendant alkyne groups. nih.govacs.org Subsequently, azide-terminated molecules, such as polymers (e.g., PEG-N₃), peptides, or drugs, can be "clicked" onto the backbone. nih.govacs.org This modular approach allows for the construction of complex architectures like graft copolymers and decorated linear polymers with high precision and yield. nih.govugent.be

Table 2: Click Chemistry Functionalization Strategy
StepDescriptionExample ReagentsResulting Functionality
1. Hydroxyl GenerationDebenzylation of poly[this compound]H₂/Pd/CPoly(2-hydroxyethyl acrylate) (PHEA)
2. Handle InstallationEsterification of hydroxyl groups to introduce clickable moietiesBromopropionic acid, followed by sodium azideAzide-functionalized polymer
3. Click ReactionCu(I)-catalyzed cycloaddition of an alkyne-containing moleculeAlkyne-PEG, Copper(I) catalystPEG-grafted copolymer

Introduction of Bioactive Moieties onto Polymer Architectures

The functional handles installed on the polymer backbone are ideal for the covalent attachment of bioactive molecules, transforming the polymer into a biomaterial for applications in drug delivery, tissue engineering, and biosensing. psu.edusigmaaldrich.comresearchgate.net The biocompatibility of the underlying PHEA scaffold makes it an excellent candidate for such modifications. researchgate.netrsc.org

Peptides containing specific sequences, such as the cell-adhesive Arg-Gly-Asp-Ser (RGDS) sequence, can be immobilized on the polymer. nih.gov This is often achieved by first activating the polymer with a heterobifunctional linker and then reacting it with a cysteine-containing peptide. nih.gov Similarly, drugs, proteins, and enzymes can be conjugated, often using the highly efficient click chemistry reactions described previously. This ensures a stable, covalent linkage, which can be crucial for controlling the presentation and activity of the bioactive compound. researchgate.net

Surface Functionalization of Poly[this compound] Materials

Modifying only the surface of a material is often desirable to alter properties like wettability, biocompatibility, or adhesion without changing the bulk characteristics. For materials made from poly[this compound], surface functionalization can be achieved by first performing the debenzylation reaction selectively on the surface to expose hydroxyl groups. These surface-localized hydroxyls can then be used as anchor points for further chemistry.

Techniques such as wet chemical methods, plasma treatment, or UV irradiation can be used to activate the surface. researchgate.net Once hydroxyl groups are present on the surface, they can be used to initiate "grafting-from" polymerizations, where new polymer chains are grown directly from the surface. Alternatively, in a "grafting-to" approach, pre-formed functional polymers can be attached to the activated surface. These methods allow for the creation of functional coatings on films, particles, or scaffolds. researchgate.netnih.gov

Cross-linking Strategies for Polymer Network Formation

Transforming the linear polymer chains into a three-dimensional network is essential for creating hydrogels, which are widely used in biomedical applications like soft contact lenses and tissue scaffolds. psu.edunih.gov The hydroxyl groups of the PHEA backbone are key to forming these cross-linked structures.

One common method is to copolymerize the parent monomer, 2-hydroxyethyl acrylate (B77674) (HEA), with a di-functional monomer like ethylene (B1197577) glycol dimethacrylate (EGDMA), which acts as a cross-linker during the initial polymerization. nih.govresearchgate.net For a pre-formed polymer, cross-linking can be achieved by reacting the hydroxyl groups with a difunctional cross-linking agent, such as diisocyanates or diepoxides. atamankimya.com Furthermore, copolymers containing other reactive groups can be designed. For example, incorporating acrylic acid allows for ionic cross-linking with divalent cations like calcium. researchgate.net Photo-crosslinking is another powerful technique, where a photoinitiator and a cross-linker like poly(ethylene glycol) tetra-acrylate are mixed with the polymer and then exposed to UV light to form the network. nih.gov

Table 3: Cross-linking Strategies for PHEA-based Materials
StrategyMethodCross-linker ExampleApplication
Co-polymerizationInclusion of a divinyl monomer during polymerizationEthylene glycol dimethacrylate (EGDMA)Hydrogels for contact lenses
Post-polymerizationReaction of hydroxyl groups with a difunctional agentDiisocyanates, GlutaraldehydeScaffolds, functional materials
Ionic Cross-linkingIncorporation of an ionic co-monomer (e.g., acrylic acid) followed by addition of multivalent ionsCalcium ions (Ca²⁺)pH-responsive hydrogels
Photo-cross-linkingUV irradiation in the presence of a photoinitiator and cross-linkerPoly(ethylene glycol) tetra-acrylateBiocompatible coatings for sensors

Compound Index

Advanced Material Science Applications and Research Perspectives

Biomedical Materials Research (academic focus on design and synthesis)

The design of novel biomaterials is a cornerstone of regenerative medicine and advanced therapeutic systems. Polymers derived from 2-(benzyloxy)ethyl prop-2-enoate, tentatively named poly(this compound), are being explored for their potential in creating biocompatible and functional materials for a variety of biomedical applications.

Scaffolds for Tissue Engineering (e.g., degradable polymers)

In the field of tissue engineering, scaffolds provide a temporary, three-dimensional framework that supports cellular growth and tissue regeneration. The ideal scaffold should be biocompatible, possess appropriate mechanical properties, and, in many cases, be biodegradable. Acrylate-based polymers are widely used for creating such scaffolds. nih.gov

The incorporation of a benzyloxy group in poly(this compound) could offer a mechanism for creating degradable scaffolds. While the acrylate (B77674) backbone itself is generally non-biodegradable, the benzyloxy group could potentially be cleaved through enzymatic or hydrolytic pathways, leading to a breakdown of the polymer network. This controlled degradation is crucial for allowing newly formed tissue to replace the scaffold material over time. Research in this area focuses on synthesizing copolymers of this compound with other monomers to fine-tune the degradation rate and mechanical properties of the resulting scaffold. For instance, copolymerization with hydrophilic monomers like 2-hydroxyethyl acrylate could enhance water uptake and cell-material interactions. psu.edu

PropertyAnticipated Characteristic for Tissue ScaffoldsRationale
Biocompatibility HighAcrylate polymers are often well-tolerated by biological systems.
Degradability TunablePotential for enzymatic or hydrolytic cleavage of the benzyloxy group.
Mechanical Strength AdjustableCan be modified through copolymerization and cross-linking.
Porosity ControllableFabrication techniques like electrospinning or porogen leaching can be employed.

Drug Delivery System Components (design principles and material properties)

The design of effective drug delivery systems hinges on the ability to encapsulate therapeutic agents and release them in a controlled manner. Amphiphilic block copolymers, which can self-assemble into structures like micelles and vesicles, are particularly promising for this purpose. researchgate.net

Block copolymers containing a poly(this compound) segment could be designed to form such drug delivery vehicles. The hydrophobic nature of the benzyloxy group would drive the self-assembly process in aqueous environments, forming a core that can encapsulate hydrophobic drugs. The other block of the copolymer would be a hydrophilic polymer, such as poly(ethylene glycol), forming a stabilizing corona that enhances circulation time in the bloodstream. The release of the encapsulated drug could be triggered by the degradation of the poly(this compound) block or by external stimuli.

ComponentFunction in Drug DeliveryKey Design Principle
Hydrophobic Block Forms the core of the nanocarrier, encapsulating the drug.The benzyloxy group provides the necessary hydrophobicity.
Hydrophilic Block Forms the outer shell, providing stability and biocompatibility.Typically a biocompatible polymer like poly(ethylene glycol).
Release Mechanism Controls the rate at which the drug is released.Can be based on degradation or response to stimuli.

In Vitro Biocompatibility Studies and Cellular Interactions

Before any material can be considered for biomedical applications, its biocompatibility must be thoroughly evaluated. In vitro studies are the first step in this process, assessing how the material interacts with cells in a controlled laboratory setting. For polymers of this compound, these studies would involve culturing various cell types, such as fibroblasts or endothelial cells, on films or scaffolds made from the material.

Key parameters to be investigated include cell adhesion, proliferation, and viability. The surface properties of the material, which are heavily influenced by the benzyloxy group, would play a crucial role in these interactions. While some studies on related acrylate polymers have shown good biocompatibility, specific testing of poly(this compound) is necessary. researchgate.net For example, studies on poly(2-(dimethylamino)ethyl methacrylate) have shown that the chemical nature of the polymer side chains significantly affects cellular association and internalization. nih.gov

Polymer Nanomaterials Research

The ability of polymers to form well-defined nanostructures has opened up new avenues in materials science. Research into nanomaterials derived from this compound is focused on harnessing its unique molecular structure to create functional nanoparticles and nanofibers and to study the fundamental principles of self-assembly.

Nanoparticle and Nanofiber Fabrication Methodologies

The synthesis of polymer nanoparticles and nanofibers can be achieved through various techniques. For polymers of this compound, methods like emulsion polymerization or dispersion polymerization could be employed to produce nanoparticles. In these methods, the monomer is polymerized in a dispersed phase to form spherical particles with controlled sizes.

Electrospinning is a common technique for fabricating polymer nanofibers. A solution of the polymer is subjected to a high electric field, causing a jet of the solution to be ejected and stretched into a fine fiber as the solvent evaporates. The presence of the benzyloxy group in poly(this compound) could influence the electrospinning process and the properties of the resulting nanofibers.

Fabrication MethodResulting NanomaterialKey Parameters
Emulsion Polymerization NanoparticlesSurfactant concentration, monomer concentration, initiator type.
Dispersion Polymerization NanoparticlesSolvent system, stabilizer concentration, monomer concentration.
Electrospinning NanofibersPolymer solution viscosity, applied voltage, flow rate.

Self-assembly Phenomena of Block Copolymers

Block copolymers, composed of two or more chemically distinct polymer chains linked together, can spontaneously self-assemble into a variety of ordered nanostructures, such as spheres, cylinders, and lamellae. rsc.orgresearchgate.net This behavior is driven by the incompatibility of the different blocks.

Block copolymers containing a poly(this compound) block are of particular interest for studying self-assembly phenomena. The significant difference in polarity between the hydrophobic poly(this compound) block and a hydrophilic block would provide a strong driving force for microphase separation. The bulky benzyloxy group is expected to influence the packing of the polymer chains and, consequently, the resulting morphology of the self-assembled structures. Studies on similar systems, such as those involving poly(benzyl methacrylate), have shown that the nature of the side group has a profound impact on the self-assembly behavior. nih.govacs.org

Morphological PhaseDriving FactorPotential Application
Spheres High asymmetry in block lengths.Nanoparticle templates.
Cylinders Moderate asymmetry in block lengths.Nanowire templates.
Lamellae Similar block lengths.Anisotropic films.

Research into Advanced Coatings and Adhesives

There is no available research focusing on the incorporation of this compound into advanced coating or adhesive formulations. While acrylic monomers are a cornerstone of the coatings and adhesives industry, the specific properties and performance benefits that this compound might impart to these systems have not been investigated in the accessible scientific literature. General research on acrylic polymers for coatings often explores monomers that can enhance durability, adhesion, and weather resistance, but studies specifically citing this compound are absent.

Optoelectronic and Photonic Materials Research

Similarly, a review of the literature did not uncover any studies on the use of this compound in optoelectronic and photonic materials. Research in this field typically involves polymers with specific electronic properties, such as conductivity, charge transport, or light-emitting capabilities. Monomers containing carbazole (B46965) moieties or other photoactive groups are common, but this compound does not feature in this research.

Investigations into Smart Materials and Responsive Polymer Systems

The investigation into smart materials and responsive polymer systems is an active area of research, with many studies focusing on polymers that respond to stimuli such as temperature, pH, or light. These properties are often achieved through the use of specific functional monomers, for instance, those containing amine or oligo(ethylene glycol) units. There is no evidence in the literature to suggest that this compound has been explored for its potential to create smart or responsive polymer systems.

Future Directions and Emerging Research Avenues for 2 Benzyloxy Ethyl Prop 2 Enoate

Integration with Sustainable Chemistry Principles and Practices

The future of chemical manufacturing is intrinsically linked to the principles of sustainable chemistry. For 2-(Benzyloxy)ethyl prop-2-enoate, this translates into a critical need to develop greener synthetic routes. A key area of future research will be the exploration of bio-based feedstocks for its synthesis. For instance, the derivation of the ethyl acrylate (B77674) backbone from bio-ethanol is a commercially viable and more sustainable alternative to petroleum-based sources. mdpi.com Similarly, research into producing benzyl (B1604629) alcohol from renewable resources, such as lignin, could significantly reduce the environmental footprint of the monomer.

Another avenue of exploration lies in the development of catalytic transesterification processes that minimize waste and energy consumption. One-step catalytic transesterification has been successfully demonstrated for the synthesis of acrylic monomers from crude plant oils and N-hydroxyethyl acrylamide, preserving the fatty acid profile of the oils. researchgate.net Similar approaches could be adapted for the synthesis of this compound, utilizing biocatalysts or highly efficient metal catalysts to improve atom economy and reduce the reliance on harsh reaction conditions. The development of such sustainable practices will be crucial for the large-scale industrial adoption of this promising monomer. acs.org

Development of Novel Catalytic Systems for Enhanced Synthesis and Polymerization

Advances in catalysis will be instrumental in unlocking the full potential of this compound. Future research should focus on designing highly efficient and selective catalysts for both its synthesis and subsequent polymerization. For the synthesis of the monomer itself, exploring catalytic systems for the direct carboxylation of ethylene (B1197577) with CO2 presents a fascinating, albeit challenging, long-term goal that could contribute to a circular carbon economy. mdpi.com

In the realm of polymerization, the development of robust and versatile catalysts for controlled radical polymerization (CRP) techniques is paramount. While traditional free-radical polymerization can be used, CRP methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over the polymer architecture. researchgate.netnih.gov Future research will likely focus on developing catalysts that are tolerant to the functional groups present in this compound and can operate under mild, environmentally benign conditions, such as using visible light as a stimulus. researchgate.netresearchgate.netresearchgate.net For instance, iridium-catalyzed visible-light-mediated processes have shown great promise for the controlled radical polymerization of a variety of acrylate monomers. researchgate.netresearchgate.netresearchgate.net

Catalyst SystemPolymerization TechniquePotential Advantages for this compound
Cu-based complexes with various ligandsATRPWell-established for acrylates, allows for synthesis of well-defined polymers. mit.edu
fac-[Ir(ppy)3]Visible-light mediated CRPTemporal control over polymerization, high functional group tolerance. researchgate.netresearchgate.netresearchgate.net
Thiocarbonylthio compounds (e.g., dithioesters)RAFTVersatility with a wide range of monomers, suitable for complex architectures. nih.gov
Organocatalysts (e.g., TBD)Transesterification (Post-polymerization)Metal-free modification of polymer side chains. neliti.comresearchgate.net

Exploration of Novel Polymer Architectures via Advanced Polymerization Techniques

The ability to create complex polymer architectures is a hallmark of modern polymer chemistry. For this compound, advanced polymerization techniques will enable the synthesis of a diverse range of macromolecular structures with tailored properties. Reversible-deactivation radical polymerization (RDRP) methods are particularly well-suited for this purpose, allowing for the creation of block copolymers, star polymers, and hyperbranched structures. nih.gov

The synthesis of block copolymers incorporating poly(this compound) segments alongside other polymer blocks (e.g., hydrophilic or stimuli-responsive polymers) could lead to the formation of self-assembling nanomaterials with applications in drug delivery and nanotechnology. Furthermore, the creation of hyperbranched polymers could result in materials with unique rheological properties and a high density of functional groups. nih.gov The RAFT polymerization of benzyl methacrylate (B99206) has been successfully demonstrated in miniemulsion systems, a technique that could be readily adapted for this compound to produce well-defined polymer latexes. nih.govncert.nic.in

Interdisciplinary Research at the Interface of Polymer Science, Biotechnology, and Nanotechnology

The unique chemical structure of this compound makes it a prime candidate for interdisciplinary research, particularly at the intersection of polymer science with biotechnology and nanotechnology. The benzyl ether linkage offers a potential cleavage site, which could be exploited in the design of stimuli-responsive materials for biomedical applications. For example, polymers containing linkers that are cleavable by disease-associated enzymes are being explored for targeted drug delivery. neliti.com

In the realm of nanotechnology, polymers derived from this compound could be used to create functional coatings and nanoparticles. mdpi.com The aromatic benzyl groups can influence the polymer's refractive index and provide sites for π-π stacking interactions, which could be beneficial for applications in optical materials and self-assembly. Furthermore, the ability to create "smart" coatings that respond to external stimuli, such as pH or temperature, opens up possibilities in areas like self-healing materials and controlled-release systems for agricultural applications. mdpi.comresearchgate.net

Computational Design and Predictive Modeling of Polymer Properties and Performance

Computational modeling and simulation are becoming increasingly powerful tools in materials science, enabling the prediction of polymer properties and accelerating the design of new materials. For this compound, computational studies can provide valuable insights into the relationship between its molecular structure and the macroscopic properties of its corresponding polymers.

Future research in this area should focus on developing accurate models to predict key properties such as the glass transition temperature (Tg), mechanical strength, and degradation behavior of poly(this compound). Molecular dynamics simulations can be employed to understand the conformational behavior of the polymer chains and their interactions with other molecules. Furthermore, quantitative structure-property relationship (QSPR) models can be developed to correlate the monomer structure with the final polymer performance. A recent development is the PolyNC model, which uses natural and chemical language to predict a wide range of polymer properties, offering a promising avenue for the rapid screening of new polymer structures. Such predictive modeling will be invaluable for guiding experimental work and optimizing the design of polymers for specific applications.

Expanding the Scope of Post-Synthetic Modification Methodologies for Diverse Applications

The presence of the benzyl ether group in this compound provides a versatile handle for post-synthetic modification, allowing for the creation of a wide range of functional materials from a single polymer backbone. A key future direction is the exploration of efficient and selective debenzylation reactions to unmask the hydroxyl group on the polymer side chain. This would transform the hydrophobic poly(this compound) into a hydrophilic poly(2-hydroxyethyl acrylate), a well-known biocompatible polymer.

Q & A

Q. What are the optimal synthetic routes for 2-(Benzyloxy)ethyl prop-2-enoate?

The compound is typically synthesized via esterification of acrylic acid derivatives with benzyl-protected alcohols. Key steps include:

  • Esterification : Reacting 2-(benzyloxy)ethanol with prop-2-enoic acid (acrylic acid) using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions .
  • Purification : Silica gel column chromatography or distillation under reduced pressure to isolate the product.
  • Controlled atmosphere : Use nitrogen or argon to prevent radical-initiated polymerization during synthesis .

Q. Which spectroscopic methods confirm the structure of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify functional groups (e.g., benzyloxy protons at δ ~4.5 ppm, acrylate vinyl protons at δ ~5.8–6.4 ppm) .
  • IR Spectroscopy : Peaks at ~1720 cm1^{-1} (ester C=O) and ~1630 cm1^{-1} (acrylate C=C) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 220 for C12_{12}H14_{14}O3_3) and fragmentation patterns validate molecular weight .

Q. How is the compound stored to prevent degradation?

  • Store at 4°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to avoid hydrolysis or radical polymerization .
  • Avoid exposure to moisture, strong acids/bases, and peroxides (common initiators for acrylate polymerization) .

Q. What are its primary applications in polymer chemistry?

  • Crosslinking agent : The acrylate group enables UV/thermal polymerization for coatings and hydrogels .
  • Functional monomer : The benzyloxy group enhances hydrophobicity in copolymers, useful in adhesives or drug delivery systems .

Advanced Research Questions

Q. How can reaction kinetics be optimized for high-purity synthesis?

  • Initiator selection : Compare radical inhibitors (e.g., hydroquinone) with initiators (e.g., AIBN) to balance polymerization suppression and esterification efficiency .
  • Temperature control : Stepwise heating (e.g., 60°C for initiation, 80°C for completion) minimizes side reactions .
  • Real-time monitoring : Use FT-IR or Raman spectroscopy to track esterification progress and acrylate conversion .

Q. What computational methods predict the compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate electron density and local kinetic energy to model acrylate reactivity (e.g., using the Colle-Salvetti correlation-energy formula) .
  • Molecular Dynamics (MD) : Simulate polymerization behavior under varying solvent conditions (e.g., toluene vs. THF) .

Q. How are crystal structures resolved for derivatives of this compound?

  • X-ray crystallography : Use SHELX software for structure refinement. Key steps include:
  • Data collection with Mo/Kα radiation.
  • Direct methods (SHELXD) for phase determination and SHELXL for least-squares refinement .
    • Twinned data handling : Apply SHELXPRO for macromolecular interfaces in cases of high symmetry or disorder .

Q. How to address discrepancies in NMR data across studies?

  • Solvent effects : Compare chemical shifts in deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) .
  • Dynamic processes : Variable-temperature NMR identifies rotational barriers (e.g., benzyloxy group rotation) .
  • Contamination checks : Use DEPT-135 or HSQC to distinguish impurity signals from target compound peaks .

Q. What strategies mitigate byproduct formation during polymerization?

  • Initiator purity : Recrystallize AIBN or benzoyl peroxide to remove impurities that cause premature termination .
  • Oxygen exclusion : Use freeze-pump-thaw cycles to deoxygenate reaction mixtures and reduce radical recombination .
  • Post-polymerization dialysis : Remove unreacted monomers and oligomers using MWCO membranes .

Q. How is the compound used in drug delivery systems?

  • Hydrogel formation : Co-polymerize with PEG diacrylates for pH-responsive networks .
  • Controlled release : Benzyloxy groups enhance lipophilicity, improving drug encapsulation efficiency. Validate using Franz diffusion cells and HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.